4'-Hexylbutyrophenone
Description
4’-Hexylbutyrophenone is an organic compound belonging to the butyrophenone class. It is characterized by a phenyl ring attached to a butyrophenone structure with a hexyl substituent at the para position.
Properties
IUPAC Name |
1-(4-hexylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-3-5-6-7-9-14-10-12-15(13-11-14)16(17)8-4-2/h10-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECYNFHFXMSKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Organomagnesium Intermediates
This method utilizes 4-bromohexylbenzene to generate a Grignard reagent, which subsequently reacts with butyronitrile to form the target ketone.
Synthetic Pathway :
-
Grignard Formation :
-
Nitrile Quenching :
Table 2: Grignard Reaction Optimization
| Nitrile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Butyronitrile | THF | -20 | 78 |
| Valeronitrile | Diethyl ether | 0 | 72 |
Advantages Over Friedel-Crafts
-
Superior regioselectivity (para:ortho ratio > 20:1)
-
Avoidance of acidic conditions, enabling base-sensitive substrates
Continuous-Flow Microreactor Synthesis
Adaptation of Microchannel Technology
Inspired by patent CN107867979B, which demonstrated a 400% yield improvement for 4-(6-hydroxyhexyloxy)phenol using microreactors, this approach was adapted for this compound.
Key Innovations :
-
Laminar Flow Reactor : Enables precise control over residence time (2–5 minutes)
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In-Line Quenching : Immediate termination of reactions via integrated cooling jackets (-10°C)
Table 3: Microreactor vs. Batch Performance
| Parameter | Microreactor | Batch |
|---|---|---|
| Reaction Time | 10 min | 6 h |
| Yield | 85% | 68% |
| Solvent Volume | 50 mL | 200 mL |
Catalytic Hydrogenation of Unsaturated Precursors
Ketone Synthesis via Alkynyl Intermediates
A three-step sequence involving Sonogashira coupling, hydration, and hydrogenation provides an alternative route:
-
Sonogashira Coupling :
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Hydration : HgSO₄-catalyzed hydration to form enol intermediate
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Hydrogenation : reduces triple bond to single bond
Table 4: Hydrogenation Conditions
| Catalyst | Pressure (bar) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 3 | 50 | 88 |
| Raney Ni | 5 | 80 | 76 |
Industrial-Scale Production Challenges
Solvent Recovery and Catalyst Recycling
Large-scale operations prioritize solvent reuse (e.g., DCM recovery via distillation) and heterogeneous catalysts (e.g., immobilized AlCl₃ on silica).
Economic Analysis :
-
Microreactor systems reduce CAPEX by 30% through compact design
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Batch processes require 40% higher OPEX due to energy-intensive reflux
Chemical Reactions Analysis
Types of Reactions: 4’-Hexylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4’-Hexylbutyrophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Hexylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Butyrophenone: The parent compound with a simpler structure.
Haloperidol: A widely used antipsychotic drug derived from butyrophenone.
Benperidol: Another potent antipsychotic with a similar structure.
Uniqueness: 4’-Hexylbutyrophenone is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties.
Q & A
Q. How can researchers ensure compliance with safety regulations when using this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
